4-(Piperidin-1-ylsulfonyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-ylsulfonyl)benzoyl chloride is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride involves several steps. The compound has a molecular weight of 287.77 and its IUPAC name is 4-(1-piperidinylsulfonyl)benzoyl chloride . It is stored at room temperature in an inert atmosphere . The synthesis process involves reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride is represented by the linear formula C12H14ClNO3S . The InChI code for the compound is 1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 .Chemical Reactions Analysis
The chemical reactions involving 4-(Piperidin-1-ylsulfonyl)benzoyl chloride are complex and involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 287.76 g/mol . The compound has a number of heavy atoms: 18, and a number of aromatic heavy atoms: 6 . The compound’s water solubility is calculated to be 0.0713 mg/ml .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their structural versatility and biological activity. Researchers have explored the synthesis of substituted piperidines using 4-(Piperidin-1-ylsulfonyl)benzoyl chloride as a key intermediate. These derivatives can serve as building blocks for designing novel pharmaceutical agents .
Spiro Compounds
The compound’s sulfonyl chloride group can participate in cyclization reactions, leading to the formation of spiro compounds. Spiropiperidines, characterized by their unique bridged structures, have applications in medicinal chemistry and materials science. Researchers have investigated the synthesis of spiro derivatives using 4-(Piperidin-1-ylsulfonyl)benzoyl chloride as a precursor .
Condensed Piperidines
Condensed piperidines, which contain additional rings fused to the piperidine core, exhibit diverse biological activities. Researchers have explored the use of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride in the synthesis of condensed piperidine derivatives. These compounds may find applications as enzyme inhibitors, antiviral agents, or anti-inflammatory drugs .
Piperidinones
Piperidinones, characterized by a ketone group on the piperidine ring, have attracted attention in drug discovery. The compound can serve as a precursor for the synthesis of piperidinones with potential pharmacological activity. Researchers have explored their use as antipsychotic agents, analgesics, and anti-infective drugs .
Multicomponent Reactions
Multicomponent reactions (MCRs) allow efficient and rapid synthesis of complex molecules. Researchers have utilized 4-(Piperidin-1-ylsulfonyl)benzoyl chloride in MCRs to access diverse piperidine-based scaffolds. These scaffolds can be further functionalized for specific biological targets .
Biological Evaluation
Scientists have evaluated the biological activity of synthetic and natural piperidines containing the sulfonyl chloride moiety. These studies aim to identify potential drug candidates. By assessing their interactions with biological targets, researchers gain insights into their pharmacological properties .
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H314-H331 indicating toxicity if swallowed, in contact with skin, causes severe skin burns and eye damage, and toxicity if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-piperidin-1-ylsulfonylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAXEYPEKABWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylsulfonyl)benzoyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.